4-(Butylthio)benzoic acid
Overview
Description
4-(Butylthio)benzoic acid is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Antimicrobial and Preservative Properties
4-(Butylthio)benzoic acid, as a derivative of benzoic acid, exhibits properties similar to benzoic acid and its derivatives, widely recognized for their antimicrobial and preservative capabilities. These compounds, including benzoic acid and its derivatives, are extensively used as antibacterial and antifungal agents in various products, such as food, cosmetics, and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).
2. Role in Pharmacokinetics
In pharmacokinetics, derivatives of benzoic acid like 4-(Butylthio)benzoic acid can play a crucial role. For instance, the metabolite of benzonatate, 4-(butylamino)benzoic acid, can be used to understand the pharmacokinetics of drugs, as demonstrated in a study involving healthy Chinese volunteers (Man et al., 2019).
3. Contribution to Crystallography
In the field of crystallography, compounds similar to 4-(Butylthio)benzoic acid have been instrumental. For example, the crystal structure of a drug involving a benzoic acid derivative was determined using solid-state NMR spectroscopy, which highlights the relevance of such compounds in understanding molecular structures (Baias et al., 2013).
4. Application in Coordination Chemistry
Derivatives of benzoic acid, like 4-(Butylthio)benzoic acid, are used in coordination chemistry to synthesize luminescent zinc(II) coordination polymers. These polymers, assembled from varying flexible thioether ligands, demonstrate significant applications in materials science (Ren et al., 2008).
5. Enhancement of Polymer Properties
In polymer science, benzoic acid derivatives contribute to modifying properties like thermal and rheological behaviors. For example, the introduction of benzoic acid fragments into polydimethylsiloxanes significantly impacts these properties, showcasing the versatility of such compounds in materials research (Gorodov et al., 2018).
6. Analytical and Spectroscopic Studies
Benzoic acid derivatives are also vital in spectroscopic studies. For instance, the vibrational, NMR, and UV-Vis spectra of 4-butyl benzoic acid have been extensively analyzed, providing valuable insights into molecular structure and behavior (Karabacak et al., 2012).
7. Applications in Solar Cell Technology
The derivatives of benzoic acid find applications in renewable energy, particularly in the development of organic dyes for dye-sensitized solar cells. Their role as electron acceptors in such dyes significantly impacts the efficiency and performance of solar cells (Gupta et al., 2015).
properties
IUPAC Name |
4-butylsulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLMIJJXJIUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312711 | |
Record name | 4-(Butylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butylthio)benzoic acid | |
CAS RN |
22683-49-4 | |
Record name | 4-(Butylthio)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22683-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Butylthio)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.